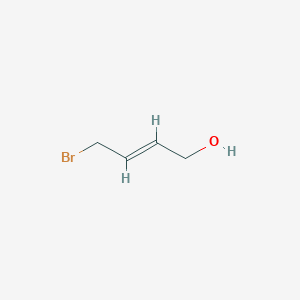

(E)-4-溴丁-2-烯-1-醇

描述

The compound (E)-4-bromobut-2-en-1-ol is a brominated organic molecule that is of interest in various chemical syntheses. While the specific compound is not directly studied in the provided papers, related compounds and reactions are discussed, which can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of (E)-4-bromobut-2-en-1-ol.

Synthesis Analysis

The synthesis of brominated organic compounds is a common theme in the provided papers. For instance, the synthesis of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol is achieved through the reaction of 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Similarly, the synthesis of 2-(2,4-dibromobut-2-enoyl)benzoate is reported through a regioselective 2,4-dibromohydration of conjugated enynes . These methods suggest that the synthesis of (E)-4-bromobut-2-en-1-ol could potentially be achieved through similar bromination reactions or by adapting the reported methodologies.

Molecular Structure Analysis

The molecular structure of brominated compounds is often characterized using techniques such as X-ray diffraction, as seen in the study of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol . The molecular geometry obtained from such studies can be compared with theoretical calculations, such as density functional theory (DFT), to gain a deeper understanding of the compound's structure. This approach could be applied to (E)-4-bromobut-2-en-1-ol to determine its precise molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of brominated compounds is diverse. For example, 1-bromobut-2-ene is used in regioselective carbonyl allylation reactions to produce various substituted alcohols . The photochemical bromination of methyl (E)-2-methylbut-2-enoate with N-bromosuccinimide is another example of the chemical transformations that brominated alkenes can undergo . These studies provide a foundation for understanding the types of chemical reactions that (E)-4-bromobut-2-en-1-ol might participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be inferred from their synthesis and structural analysis. For instance, the compound synthesized from pinostrobin is described as a yellow powder with a specific melting point range . Spectroscopic methods such as FT-IR and UV-Vis are used to characterize the synthesized compounds . Theoretical studies, including DFT, can predict properties such as molecular electrostatic potential and reactivity parameters . These methods could be applied to (E)-4-bromobut-2-en-1-ol to determine its properties.

科学研究应用

烯丙基化反应: (E)-4-溴丁-2-烯-1-醇用于α-区域选择性羰基烯丙基化反应。例如,它与SnBr2在二氯甲烷-水体系中反应,生成1-取代戊-3-烯-1-醇,如Masuyama, Kishida, & Kurusu (1995)所示。

铃木偶联: 它用于芳基硼酸与(E)-4-溴丁-2-烯酸甲酯的铃木偶联,合成各种甲基4-芳基巴丁酸酯,这对HIV-1蛋白酶抑制剂的合成很重要,如Chiummiento, Funicello, Lupattelli, & Tramutola (2012)所发现。

微生物环氧化: 该化合物被细菌如分枝杆菌和诺卡迪亚的立体选择性环氧化是值得注意的,如Archelas, Hartmans, & Tramper (1988)所报道。这个过程导致生成具有不同对映体组成的环氧化物。

溴酚类合成: (E)-4-溴丁-2-烯-1-醇参与合成溴酚类化合物,这些化合物是碳酸酐酶和胆碱酯酶等酶的重要抑制剂。这个应用在Bayrak, Taslimi, Gülçin, & Menzek (2017)的研究中有详细阐述。

乙酰胆碱酯酶再活化剂: 该化合物用于合成乙酰胆碱酯酶再活化剂,有助于神经毒剂解毒,如Musílek, Kuča, Dohnal, Jun, Marek, & Kolečkář (2007)的研究所示。

非线性光学性质: 该化合物的衍生物被研究其非线性光学性质,这对材料科学应用很重要。例如,D’silva, Podagatlapalli, Rao Soma, & Dharmaprakash (2012)的研究调查了这一方面。

四氢吡喃酮的合成: (E)-4-溴丁-2-烯-1-醇用于四氢吡喃酮的对映选择性合成,如Bora, Shit, Sahu, & Saikia (2023)所报道。

安全和危害

This involves the study of the compound’s toxicity, flammability, environmental impact, and other potential hazards. It’s important to know how to handle the compound safely and how to dispose of it properly.

未来方向

This involves a discussion of the potential future applications of the compound. Are there any ongoing studies involving this compound? What are the potential future uses of this compound in various industries or fields of research?

属性

IUPAC Name |

(E)-4-bromobut-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRKJGCSYLKEIK-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-bromobut-2-en-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

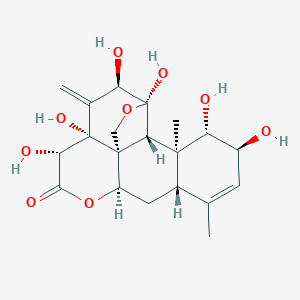

![(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone](/img/structure/B128921.png)

![(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B128929.png)